
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific fluorinated benzaldehydes and acetophenones in the presence of base catalysts, utilizing Claisen-Schmidt condensation reactions. The synthesis process is tailored to introduce fluorine atoms at strategic positions on the aromatic rings, enhancing the compound's properties such as reactivity, stability, and potential biological activity.
Molecular Structure Analysis
The molecular structure of "2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone" and its analogs has been studied using various spectroscopic and theoretical methods. These studies reveal the planarity of the core structure and the electronic distribution across the molecule. Techniques like FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the vibrational frequencies, molecular orbitals, and electrostatic potential, highlighting the reactivity and stability of the molecule (Mary et al., 2015).
科学的研究の応用
Fluorescent Chemosensors Development
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone has potential applications in the development of fluorescent chemosensors. Such chemosensors are designed to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors are particularly noted, making them invaluable in environmental monitoring and biochemical analysis. The research in this area emphasizes the opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, promising advancements in detecting and quantifying chemical species in various settings (Roy, 2021).
Synthesis of Key Intermediates for Pharmaceutical Compounds
The compound also serves as a precursor or key intermediate in synthesizing pharmaceutical compounds. For instance, it's involved in synthesizing 2-fluoro-4-bromobiphenyl, a critical intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The challenges and innovations in synthesizing such intermediates, including overcoming the high costs and environmental concerns associated with certain reagents, are crucial for the pharmaceutical industry's sustainable and efficient production (Qiu et al., 2009).
Environmental Degradation Studies
Environmental degradation studies of polyfluoroalkyl chemicals highlight the significance of understanding the fate of compounds like 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone in the environment. These studies focus on the microbial degradation pathways and the environmental persistence of fluorinated compounds, providing insights into managing and mitigating the environmental impacts of such chemicals (Liu & Avendaño, 2013).
Advanced Material Development
Research into the development of advanced materials, such as fluoropolymers, relies on understanding and manipulating the properties of fluorinated compounds. The unique physicochemical properties of these materials, such as chemical inertness and thermal stability, make them suitable for various applications, including coatings, lubrication, and medical devices. Studies in this area aim to explore the synthesis, characterization, and application of these materials for industrial and consumer products (Puts et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCJXDXDWCFLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


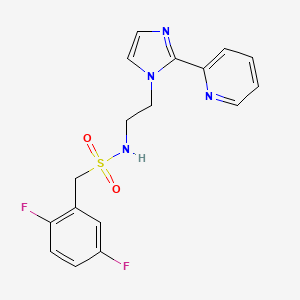
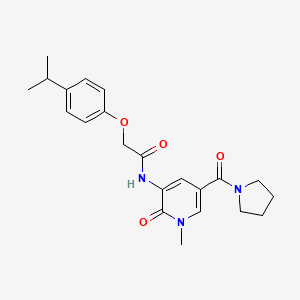

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)


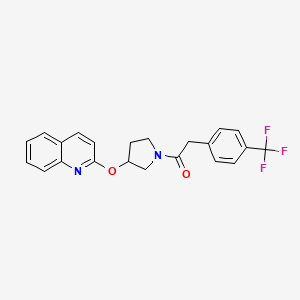
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

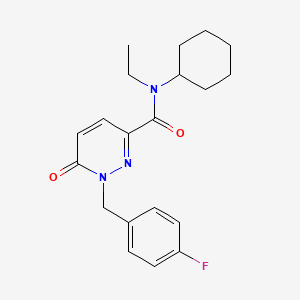
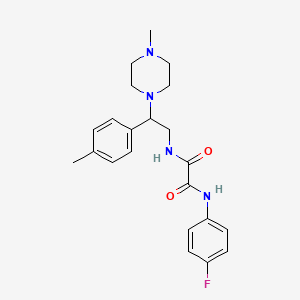
![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)